4-Iodo-3-methoxy-5-nitrobenzoicacid
Description
Significance of Substituted Benzoic Acids as Multifunctional Synthetic Intermediates
Substituted benzoic acids are foundational building blocks in organic chemistry, serving as versatile intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. nih.gov The presence of various functional groups on the benzene (B151609) ring allows for a diverse range of chemical transformations. The carboxyl group can undergo esterification, amidation, or reduction, while the aromatic ring itself is amenable to electrophilic and nucleophilic substitution reactions. nih.govwikipedia.org
The specific substituents on the benzoic acid ring profoundly influence its reactivity and acidity. Electron-withdrawing groups, such as nitro groups (-NO2), increase the acidity of the benzoic acid by stabilizing the negative charge of the carboxylate anion. libretexts.orglibretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org This modulation of electronic properties is a key principle in designing synthetic routes and tailoring the characteristics of target molecules. youtube.com The strategic placement of substituents is therefore crucial for controlling the regioselectivity of subsequent reactions.
Historical Context and Evolution of Research on Complex Aromatic Systems
The study of aromatic compounds dates back to the 19th century with the discovery of benzene by Michael Faraday in 1825. youtube.com The elucidation of benzene's structure by August Kekulé in 1865 was a major milestone, paving the way for understanding the unique stability and reactivity of aromatic systems. wikipedia.orgyoutube.com Early research focused on simple benzene derivatives and their reactions.
Over the past few decades, research has increasingly shifted towards more complex, polysubstituted aromatic compounds. nih.gov This evolution has been driven by the need for novel molecules with specific biological activities and material properties. ijrar.org The development of new synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, has enabled the construction of highly functionalized aromatic cores with greater efficiency and precision. nih.govrsc.org The study of all-metal aromatic clusters represents a more recent frontier in this field. nih.gov
Positioning of 4-Iodo-3-methoxy-5-nitrobenzoic Acid within Contemporary Chemical Research
4-Iodo-3-methoxy-5-nitrobenzoic acid is a polysubstituted aromatic compound that embodies the principles of modern organic synthesis. Its structure contains multiple functional groups—an iodo, a methoxy (B1213986), a nitro, and a carboxylic acid—that can be selectively manipulated. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for certain reactions and can be reduced to an amino group, a common transformation in the synthesis of pharmaceuticals. nih.govresearchgate.net The methoxy group is an electron-donating group, influencing the electronic environment of the ring. The iodo group is a versatile handle for cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
This compound and its derivatives are of interest as intermediates in the synthesis of complex molecules, including those with potential biological activity. google.com For instance, related nitro-containing compounds have been investigated for a wide range of applications. nih.gov The specific arrangement of the substituents in 4-Iodo-3-methoxy-5-nitrobenzoic acid makes it a valuable synthon for accessing highly substituted aromatic structures that would be challenging to prepare by other means.
Table 1: Physicochemical Properties of 4-Iodo-3-methoxy-5-nitrobenzoic acid
| Property | Value |
| CAS Number | 2386444-44-4 |
| Molecular Formula | C8H6INO5 |
| Molecular Weight | 323.04 g/mol |
Source: A2B Chem a2bchem.com
Overview of Research Methodologies Applicable to Polysubstituted Aromatic Compounds
The synthesis and characterization of polysubstituted aromatic compounds like 4-Iodo-3-methoxy-5-nitrobenzoic acid rely on a variety of modern chemical techniques.
Synthesis: The construction of such molecules often involves a multi-step approach. libretexts.org Common strategies include:
Electrophilic Aromatic Substitution: Reactions like nitration and halogenation are used to introduce substituents onto the aromatic ring. nih.gov The order of these reactions is critical to achieve the desired substitution pattern due to the directing effects of the existing groups. libretexts.org
Nucleophilic Aromatic Substitution: This type of reaction can be used to introduce nucleophiles onto an electron-deficient aromatic ring. wikipedia.org
Cross-Coupling Reactions: The iodo group in 4-Iodo-3-methoxy-5-nitrobenzoic acid makes it an excellent substrate for reactions like Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming new bonds. rsc.org
Functional Group Interconversion: This includes reactions such as the reduction of a nitro group to an amine or the esterification of a carboxylic acid. researchgate.netgoogle.com
Characterization: A suite of spectroscopic and analytical methods is employed to confirm the structure and purity of these compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms in the molecule. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups, such as the carbonyl of the carboxylic acid and the nitro group. researchgate.netnist.gov
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. nist.gov
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides the definitive three-dimensional structure of the molecule. researchgate.net
Table 2: Key Research Methodologies for Polysubstituted Aromatic Compounds
| Methodology | Application |
| Electrophilic Aromatic Substitution | Introduction of functional groups onto the benzene ring. nih.gov |
| Cross-Coupling Reactions | Formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org |
| NMR Spectroscopy | Elucidation of the molecular structure and connectivity. researchgate.net |
| IR Spectroscopy | Identification of functional groups. researchgate.netnist.gov |
| Mass Spectrometry | Determination of molecular weight and formula. nist.gov |
Structure
3D Structure
Properties
Molecular Formula |
C8H6INO5 |
|---|---|
Molecular Weight |
323.04 g/mol |
IUPAC Name |
4-iodo-3-methoxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H6INO5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
VXYVRRZOUQOQMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1I)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodo 3 Methoxy 5 Nitrobenzoic Acid and Analogs
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. researchgate.net This process is repeated until commercially available or easily prepared starting materials are identified. researchgate.net
The target molecule has four distinct functional groups: a carboxyl group (-COOH), a methoxy (B1213986) group (-OCH3), a nitro group (-NO2), and an iodo group (-I). The electronic properties of these groups are critical for planning the synthesis.
Carboxyl Group (-COOH): An electron-withdrawing group and a meta-director.
Methoxy Group (-OCH3): An electron-donating group and an ortho, para-director.
Nitro Group (-NO2): A strong electron-withdrawing group and a meta-director. numberanalytics.com
Iodo Group (-I): An electron-withdrawing (by induction) yet ortho, para-directing (by resonance) group.
Key transformations, known as functional group interconversions (FGI), are central to the synthetic plan. For instance, an amino group can be a precursor to an iodo group via the Sandmeyer reaction, or a methyl group can be oxidized to a carboxylic acid. youtube.comchemicalbook.com
The arrangement of substituents on the benzene (B151609) ring dictates the synthetic route. A primary disconnection often targets the bond to the iodine or the nitro group, suggesting that iodination or nitration could be late-stage steps in the synthesis. tandfonline.comorganic-chemistry.org
Route A: Nitration-driven strategy A plausible route begins with a precursor like 3-methoxy-4-iodobenzoic acid. The challenge here lies in the regioselectivity of the subsequent nitration. The activating methoxy group directs ortho and para, while the deactivating iodo and carboxyl groups direct meta. In this case, the methoxy group's influence is dominant, directing the incoming nitro group to the 5-position, which is ortho to the methoxy group and meta to the other two substituents.
Route B: Iodination-driven strategy An alternative starts from a nitrated precursor, such as 3-methoxy-5-nitrobenzoic acid. The subsequent iodination step must be directed to the 4-position. The methoxy group directs to position 4 (para), while the nitro and carboxyl groups direct to position 4 as well (meta to both). This convergence of directing effects makes this a highly regioselective and promising approach.
Route C: Starting from a highly functionalized precursor A common strategy involves using a readily available, highly substituted starting material like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This route would involve:
Nitration of vanillin to give 5-nitrovanillin.
Oxidation of the aldehyde group to a carboxylic acid, yielding 4-hydroxy-3-methoxy-5-nitrobenzoic acid.
A Sandmeyer-type reaction sequence: reduction of the nitro group to an amine, diazotization, and subsequent iodination to install the iodo group at the 4-position. This final step is complex and may have lower yields.
A search of chemical literature reveals a documented synthesis starting from 4-amino-3-nitrobenzoic acid, which undergoes diazotization and subsequent reaction with potassium iodide to yield 4-iodo-3-nitrobenzoic acid. chemicalbook.com This highlights the utility of amino groups as precursors for iodine introduction.
Precursor Synthesis and Functionalization Routes
The success of any synthetic plan depends on the efficient preparation of the necessary starting materials and intermediates.
Halogenated benzoic acids are crucial building blocks. google.com Direct iodination of benzoic acid derivatives can be achieved using various reagents. For example, 3,4,5-trimethoxybenzoic acid has been successfully iodinated using a combination of iodine and silver trifluoroacetate. researchgate.net Another effective method involves using iodine monochloride in the presence of an acid. chemicalbook.com
A widely used method for introducing iodine is the Sandmeyer reaction. This involves the diazotization of an aromatic amine with a nitrite (B80452) source (like sodium nitrite) in acid, followed by treatment with potassium iodide. chemicalbook.com This method is particularly useful for producing iodo-aromatics that are otherwise difficult to access.
Table 1: Selected Methods for Iodinating Benzoic Acid Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 4-Amino-3-nitrobenzoic acid | 1. HCl, NaNO₂ 2. KI | 4-Iodo-3-nitrobenzoic acid | chemicalbook.com |
| 4-Hydroxybenzoic acid | ICl, H₂SO₄ | 3,5-Diiodo-4-hydroxybenzoic acid | chemicalbook.com |
Nitro-substituted aromatics are typically synthesized via electrophilic aromatic substitution using a nitrating agent. nih.gov The most common method involves a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). numberanalytics.com The regiochemistry is controlled by the existing substituents on the ring.
Alternative and sometimes milder nitration methods have been developed. These include the use of triflyl nitrate (B79036) or employing metal-organic frameworks to capture nitrogen dioxide for use in nitration reactions. organic-chemistry.orgacs.org
The methoxy group is commonly introduced by the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on a phenolic precursor with a base (e.g., sodium hydroxide (B78521), potassium carbonate) followed by reaction with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide. For instance, 5-hydroxy-4-methoxy-2-nitrobenzoic acid can be prepared from 4,5-dimethoxy-2-nitrobenzoic acid by selective demethylation using a strong base like sodium hydroxide. google.com The synthesis of various benzoic acid precursors often begins with simpler, commercially available compounds like toluene, which can be oxidized to benzoic acid. website-files.com
Table 2: Key Precursors and Their Synthesis Methods
| Precursor Type | Example Precursor | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|---|
| Halogenated Benzoic Acid | 4-Iodo-3-nitrobenzoic acid | Sandmeyer Reaction | NaNO₂, KI, HCl | chemicalbook.com |
| Nitro-Aromatic | 5-Nitrovanillin | Electrophilic Nitration | HNO₃, H₂SO₄ | N/A |
Direct Synthetic Approaches to 4-Iodo-3-methoxy-5-nitrobenzoic acid
Direct approaches to this compound involve a multi-step synthesis starting from simpler, commercially available benzoic acid derivatives. The primary challenge lies in achieving the desired 1,3,4,5-substitution pattern.
The methoxy group is typically introduced by the methylation of a corresponding hydroxybenzoic acid.
Williamson Ether Synthesis: This classical method remains one of the most reliable ways to form ethers. wikipedia.orgmasterorganicchemistry.com The synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org For a precursor like 3-hydroxy-5-nitrobenzoic acid, the phenolic hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, sodium hydroxide) to form a phenoxide. This nucleophilic phenoxide then attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to form the methoxy group. masterorganicchemistry.comlearncbse.inyoutube.com The reaction is typically conducted in polar aprotic solvents like DMF or acetonitrile (B52724) to enhance the nucleophilicity of the phenoxide. wikipedia.org
Ullmann-Type Coupling: An alternative to the classic Williamson synthesis is the copper-catalyzed Ullmann condensation. This method is particularly useful for aryl ethers and can sometimes be more effective than the uncatalyzed Williamson synthesis for less reactive substrates. The reaction involves coupling an aryl halide with an alcohol in the presence of a copper catalyst and a base. For instance, 3-bromo-5-nitrobenzoic acid could be reacted with sodium methoxide (B1231860) in the presence of a copper(I) catalyst to yield 3-methoxy-5-nitrobenzoic acid. sciencemadness.org
| Method | Substrate Example | Reagents | Solvent | Conditions | Yield | Ref |
| Williamson Ether Synthesis | 3-Hydroxybenzoic Acid | 1. NaOH2. (CH₃)₂SO₄ | Water | Reflux | High | sciencemadness.org |
| Ullmann-Type Coupling | Aryl Iodide | Aliphatic Alcohol, N,N-Dimethylglycine, Cs₂CO₃, CuI | Dioxane | 80-100 °C | 75-95% | sciencemadness.org |
Achieving regioselective iodination is crucial. The position of iodination is directed by the activating and deactivating nature of the substituents already present on the aromatic ring.
Electrophilic Iodination: In a precursor like 3-methoxy-5-nitrobenzoic acid, the powerful activating and ortho-, para- directing effect of the methoxy group would direct the incoming electrophile. The position ortho to the methoxy group (C4) is activated. Therefore, electrophilic iodination using reagents like iodine monochloride (ICl) or N-Iodosuccinimide (NIS) would be expected to install the iodine atom at the C4 position. organic-chemistry.org The reaction is often performed in the presence of an acid catalyst or an oxidizing agent to generate a more potent iodinating species. mdpi.com For example, various methoxy-substituted aromatic compounds have been effectively iodinated using NIS with a catalytic amount of trifluoroacetic acid. organic-chemistry.org
Directed Ortho-Metalation (DoM): This powerful technique allows for highly regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The carboxylic acid group itself can serve as an effective DMG. organic-chemistry.orgacs.org By treating an unprotected benzoic acid with a strong base like s-BuLi/TMEDA at low temperatures, deprotonation occurs exclusively at the position ortho to the carboxylate. organic-chemistry.org Quenching the resulting aryllithium intermediate with an iodine source (e.g., I₂) would install the iodine atom at the C2 or C6 position. While this is highly effective for 2-iodination, achieving 4-iodination on a 3-substituted benzoic acid via this method is not direct. However, the principle of using a directing group is key. For a substrate like 3-methoxy-5-nitrobenzoic acid, the combined directing effects would still favor iodination at C4 via electrophilic attack, making DoM less necessary for this specific transformation. An iridium-catalyzed C-H activation/iodination has also been developed for the ortho-iodination of benzoic acids under mild conditions. acs.org
| Method | Substrate Example | Reagents | Solvent | Conditions | Outcome | Ref |
| Electrophilic Iodination | 3,4,5-Trimethoxybenzoic acid | I₂, AgTFA | Dichloromethane | Room Temp | 2-Iodo-3,4,5-trimethoxybenzoic acid | researchgate.net |
| Electrophilic Iodination | Anisole derivatives | N-Iodosuccinimide (NIS), TFA (cat.) | Dichloromethane | Room Temp | Regioselective iodination, high yields | organic-chemistry.org |
| Directed Ortho-Metalation | 2-Methoxybenzoic acid | s-BuLi, TMEDA then I₂ | THF | -78 °C | 2-Methoxy-6-iodobenzoic acid | organic-chemistry.org |
| Ir-Catalyzed Iodination | Benzoic acids | [Cp*IrI₂]₂, Ag₂CO₃, K₂CO₃ | HFIP | 80 °C | ortho-Iodinated benzoic acids | acs.org |
Nitration is a classic electrophilic aromatic substitution. The challenge is controlling the reaction to introduce the nitro group at the desired position, avoiding multiple nitrations or undesired isomers.
If starting with 4-iodo-3-methoxybenzoic acid, the introduction of a nitro group is directed by the existing substituents. The methoxy group is strongly activating and directs ortho and para (to C2 and C6, with C4 occupied). The iodo group is deactivating but also directs ortho and para. The carboxylic acid is a meta-director. The most activated position available for nitration would be C5, which is meta to the carboxyl group and ortho to the iodo group. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically used. rsc.org Careful control of the temperature is critical to enhance selectivity and prevent over-nitration or side reactions. truman.edu Keeping the reaction temperature low (e.g., below 5-10 °C) generally favors the desired mononitration product. rsc.orgtruman.edu
| Substrate | Reagents | Conditions | Product | Ref |
| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | < 6 °C | Methyl 3-nitrobenzoate | rsc.org |
| Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | < 0-5 °C | m-Nitrobenzoic acid | truman.edu |
| Halo-benzenoids | Mixed Acid (HNO₃/H₂SO₄) | Mild Temperature | ortho-Nitrated products | researchgate.net |
An alternative synthetic route involves introducing the carboxylic acid group onto a pre-functionalized benzene ring, such as 1,5-diiodo-2-methoxy-4-nitrobenzene or a related derivative.
Grignard Reaction: This approach would involve forming a Grignard reagent from an aryl halide (e.g., 4-iodo-3-methoxy-5-nitro-1-bromobenzene) by reacting it with magnesium metal. The resulting arylmagnesium halide is a powerful nucleophile that can react with carbon dioxide (usually as dry ice) followed by acidic workup to form the corresponding carboxylic acid. However, the presence of a nitro group is often incompatible with Grignard reagent formation.
Lithiation and Carboxylation: A more compatible method involves organolithium chemistry. The aryl halide can be converted to an aryllithium reagent via lithium-halogen exchange with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. This aryllithium species is then quenched with CO₂ to form the lithium carboxylate, which is protonated upon acidic workup. This method is often more tolerant of other functional groups than the Grignard reaction.
To improve efficiency, reduce waste, and shorten synthesis time, multi-step reactions are often consolidated into one-pot procedures. researchgate.net For a complex molecule like 4-iodo-3-methoxy-5-nitrobenzoic acid, a full one-pot synthesis from simple precursors is unlikely. However, tandem or cascade reactions that combine two or more steps without isolating intermediates are feasible. For instance, a directed ortho-metalation followed by quenching with an electrophile is a type of one-pot functionalization. organic-chemistry.org A two-step, one-pot procedure for synthesizing functionalized benzaldehydes has been reported, involving the reduction of a Weinreb amide to a stable intermediate, followed by cross-coupling, which showcases the potential for sequential one-pot transformations. acs.org
Optimization of Reaction Parameters for Enhanced Efficiency and Selectivity
For each step in the synthesis, the optimization of reaction parameters is essential to maximize the yield of the desired product and minimize the formation of byproducts.
Temperature: Temperature control is paramount, especially in electrophilic aromatic substitution reactions like nitration and halogenation. Lower temperatures often increase regioselectivity and prevent the formation of di-substituted or poly-substituted products. truman.edu For example, nitration of benzoic acid requires cooling to below 5 °C to favor the meta product. truman.edu
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Polar aprotic solvents (e.g., DMF, acetonitrile) are often used in SN2 reactions like the Williamson ether synthesis because they solvate the cation but not the nucleophilic anion, increasing its reactivity. wikipedia.org In some modern iodination reactions, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to enable mild and highly regioselective halogenations. acs.org
Catalyst: The selection of an appropriate catalyst can dramatically alter the course of a reaction. In Ullmann-type couplings, the choice of copper source and ligand can affect the yield and reaction conditions required. sciencemadness.org For C-H activation/iodination, iridium complexes have proven effective. acs.org
Reagent Stoichiometry: Precise control over the molar ratios of reactants is crucial. Using a slight excess of one reagent can drive a reaction to completion, but a large excess can lead to unwanted side reactions. In nitration, controlling the amount of nitric acid relative to the substrate is key to avoiding the formation of dinitro compounds.
By carefully selecting the synthetic route and optimizing the conditions for each individual transformation, the complex molecule 4-Iodo-3-methoxy-5-nitrobenzoic acid can be assembled with high precision and efficiency.
Solvent Selection and Its Influence on Reaction Outcomes
The choice of solvent is a critical parameter in the synthesis of substituted benzoic acids, as it can significantly influence reaction rates, yields, and the regioselectivity of electrophilic aromatic substitution reactions like iodination and nitration.
For the iodination of aromatic compounds, a variety of solvents have been investigated. In the synthesis of related iodo-nitro-aromatic compounds, polar aprotic solvents such as acetonitrile have been shown to be effective. chemicalbook.com For instance, the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source proceeds efficiently in acetonitrile. chemicalbook.com The solvent's ability to dissolve the reactants and stabilize charged intermediates, such as the arenium ion formed during electrophilic attack, is crucial. quora.com In some cases, to enhance the solubility of benzoic acid derivatives, a mixture of organic solvents like dimethylformamide (DMF) and polyethylene (B3416737) glycol (PEG) can be employed, sometimes in conjunction with a phase transfer catalyst. beilstein-journals.org
In nitration reactions, the choice of solvent is equally important. Traditionally, concentrated sulfuric acid is used not only as a catalyst but also as the solvent. masterorganicchemistry.com However, this leads to the generation of significant acidic waste. Alternative solvent systems are being explored to mitigate environmental concerns. For the nitration of 4-alkoxybenzoic acids, halogenated hydrocarbons like carbon tetrachloride have been used, although these are now largely avoided due to toxicity. nih.gov More contemporary approaches might consider less hazardous options. The effect of the solvent is to solvate the nitronium ion (NO₂⁺) and the aromatic substrate, thereby influencing the reaction kinetics. quora.com
The following table summarizes the influence of different solvents on electrophilic aromatic substitution reactions relevant to the synthesis of 4-iodo-3-methoxy-5-nitrobenzoic acid.
| Reaction Type | Solvent | Role of Solvent & Impact on Reaction |
| Iodination | Acetonitrile | Polar aprotic; effectively dissolves reactants and stabilizes intermediates. chemicalbook.com |
| Iodination | Dimethylformamide (DMF)/Polyethylene Glycol (PEG) | Used to increase the solubility of benzoic acid derivatives. beilstein-journals.org |
| Nitration | Concentrated Sulfuric Acid | Acts as both catalyst and solvent; promotes formation of the nitronium ion. masterorganicchemistry.com |
| Nitration | Acetic Acid | Can stabilize the arenium intermediate and influence the rate of proton loss. quora.com |
Temperature and Pressure Control in Reaction Engineering
Precise control of temperature and pressure is paramount in directing the outcome of the synthesis of polysubstituted aromatic compounds.
Temperature plays a critical role in controlling the regioselectivity and preventing side reactions. In nitration reactions, temperature control is essential to avoid over-nitration and the formation of undesired isomers. organic-chemistry.org For the nitration of benzoic acid, maintaining a low temperature (e.g., below 0-5 °C) is crucial to favor the formation of the meta-nitro product and minimize ortho- and para-isomers. royalsocietypublishing.org Elevated temperatures can also lead to the decomposition of the nitrating agent and oxidation of the substrate. nih.gov A patent for controlling the temperature of nitration reactions suggests using a cooling medium in direct heat exchange with the reaction mixture to maintain optimal temperatures. uni.lu
In iodination reactions, the temperature can influence the reaction rate. While some methods operate at room temperature, others may require heating to achieve a reasonable reaction time. For example, a method for the synthesis of 4-iodo-3-nitrobenzoic acid from 4-amino-3-nitrobenzoic acid involves an initial diazotization step at 0-5 °C, followed by reaction with potassium iodide at a slightly elevated temperature (up to 20 °C). chemicalbook.com
Pressure is generally less of a critical parameter for these types of liquid-phase reactions unless gaseous reagents are involved. However, in industrial-scale processes, reactions might be carried out under slight pressure to control the boiling of low-boiling point solvents or to enhance the dissolution of gaseous reactants. A patent for the preparation of 3-nitro-4-methoxy benzoic acid describes carrying out the oxidation reaction at a pressure of 0-2 MPa. google.com
The table below outlines typical temperature and pressure conditions for relevant reactions.
| Reaction | Parameter | Conditions | Rationale |
| Nitration | Temperature | 0-5 °C | To control regioselectivity and prevent over-nitration. royalsocietypublishing.org |
| Iodination (from amine) | Temperature | 0-20 °C | Initial low temperature for diazotization, followed by a slight increase for iodination. chemicalbook.com |
| Oxidation | Pressure | 0-2 MPa | To control solvent boiling and enhance gas dissolution in industrial settings. google.com |
Catalyst and Reagent Screening for Improved Yields and Purity
The selection of appropriate catalysts and reagents is fundamental to achieving high yields and purity in the synthesis of 4-iodo-3-methoxy-5-nitrobenzoic acid.
For the iodination step, various reagents can be employed. Molecular iodine (I₂) itself is often unreactive towards aromatic rings and requires an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). scranton.edulibretexts.org Common oxidizing agents include nitric acid, hydrogen peroxide, or copper salts. libretexts.orgyoutube.com The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid is another effective method for iodinating activated aromatic rings. organic-chemistry.org More advanced catalytic systems for iodination include iridium complexes, which can facilitate ortho-selective iodination of benzoic acids under mild conditions. researchgate.net
For the nitration of an aromatic ring, the classic reagent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The ratio and concentration of these acids are crucial for the reaction's success. To improve safety and reduce waste, alternative nitrating agents and catalysts are being explored.
The table below provides a summary of various catalysts and reagents used in iodination and nitration reactions.
| Reaction | Catalyst/Reagent | Function |
| Iodination | I₂ with an oxidizing agent (e.g., HNO₃, H₂O₂) | Generates a more electrophilic iodine species. libretexts.orgyoutube.com |
| Iodination | N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Provides an electrophilic iodine source under acidic catalysis. organic-chemistry.org |
| Iodination | Iridium complexes | Catalyzes ortho-selective C-H iodination of benzoic acids. researchgate.net |
| Nitration | Concentrated HNO₃ / Concentrated H₂SO₄ | Generates the nitronium ion (NO₂⁺) for electrophilic attack. masterorganicchemistry.com |
Development of Sustainable Synthetic Protocols
The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. This involves considering metrics like atom economy and utilizing environmentally friendly solvents and conditions.
Atom Economy and Green Chemistry Metrics
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation.
For the synthesis of 4-iodo-3-methoxy-5-nitrobenzoic acid, two potential routes can be considered:
Route A: Iodination of 3-methoxy-5-nitrobenzoic acid.
Route B: Nitration of 4-iodo-3-methoxybenzoic acid.
The atom economy for each step can be calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Let's analyze the atom economy for a hypothetical iodination of 3-methoxy-5-nitrobenzoic acid using I₂ and HNO₃ as the oxidizing agent.
Hypothetical Iodination Reaction: C₈H₇NO₅ + I₂ + HNO₃ → C₈H₆INO₅ + HNO₂ + H₂O
Molecular Weights:
3-methoxy-5-nitrobenzoic acid (C₈H₇NO₅): 197.14 g/mol nih.gov
Iodine (I₂): 253.8 g/mol
Nitric Acid (HNO₃): 63.01 g/mol
4-Iodo-3-methoxy-5-nitrobenzoic acid (C₈H₆INO₅): 323.04 g/mol a2bchem.com
Atom Economy Calculation: Atom Economy (%) = (323.04 / (197.14 + 253.8 + 63.01)) x 100 ≈ 62.9%
This calculation demonstrates that a significant portion of the reactant mass is not incorporated into the final product, highlighting the potential for improvement through the selection of more atom-economical reagents. primescholars.com
Implementation of Environmentally Benign Solvents and Conditions
The development of sustainable synthetic protocols also focuses on replacing hazardous solvents with more environmentally benign alternatives. royalsocietypublishing.org
For electrophilic aromatic substitutions, water is an attractive green solvent due to its non-toxic, non-flammable, and inexpensive nature. brazilianjournals.com.br However, the low solubility of many organic compounds in water can be a limitation. To overcome this, techniques such as using co-solvents, phase-transfer catalysts, or performing reactions at elevated temperatures and pressures (supercritical water) can be employed. royalsocietypublishing.org A study on the ortho-iodination of benzoic acids explored the use of aqueous media. beilstein-journals.org
Other green solvents that are being investigated include ionic liquids and supercritical fluids like CO₂. royalsocietypublishing.orgresearchgate.net These solvents can offer advantages in terms of recyclability and reduced volatility.
Solvent-free, or neat, reactions represent another green chemistry approach, where the reactants themselves act as the reaction medium. wjpmr.com This eliminates the need for a solvent altogether, reducing waste and simplifying purification. Microwave-assisted synthesis is another technique that can lead to shorter reaction times, higher yields, and often requires less solvent. wjpmr.com
The following table summarizes some green chemistry approaches applicable to the synthesis of substituted benzoic acids.
| Green Chemistry Approach | Description | Potential Application |
| Use of Water as a Solvent | Non-toxic, non-flammable, and inexpensive solvent. brazilianjournals.com.br | Iodination and nitration reactions, potentially with co-solvents or phase-transfer catalysts. beilstein-journals.org |
| Ionic Liquids | Non-volatile solvents that can be recycled. royalsocietypublishing.org | Can serve as alternatives to traditional volatile organic compounds. |
| Supercritical Fluids (e.g., CO₂) | Non-toxic and can be easily removed from the reaction mixture. researchgate.net | Can replace conventional organic solvents in various reactions. |
| Solvent-Free Reactions | Reactants act as the solvent, eliminating solvent waste. wjpmr.com | Applicable if reactants are liquid at the reaction temperature. |
| Microwave-Assisted Synthesis | Can accelerate reaction rates and improve yields with less energy consumption. wjpmr.com | Can be used to shorten reaction times for both iodination and nitration. |
Chemical Reactivity and Mechanistic Investigations of 4 Iodo 3 Methoxy 5 Nitrobenzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations, allowing for the synthesis of various derivatives such as esters and amides.
Esterification Reactions for Ester Derivatives
The conversion of 4-Iodo-3-methoxy-5-nitrobenzoic acid to its corresponding esters is a fundamental transformation. One efficient method involves the use of trimethyl orthoacetate. By dissolving the benzoic acid derivative in trimethyl orthoacetate and refluxing the solution, the corresponding methyl ester can be obtained in nearly quantitative yield (98%). google.com This method is straightforward, and the resulting ester can often be used in subsequent steps without extensive purification. google.com
Another approach to esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. bond.edu.au For similar nitrobenzoic acids, catalysts like sulfuric acid are effective. google.com The reaction equilibrium can be shifted towards the product by removing water as it forms, often through azeotropic distillation with a solvent like toluene. google.com While specific conditions for 4-Iodo-3-methoxy-5-nitrobenzoic acid using this classic method are not detailed in the provided results, the principles are broadly applicable to substituted benzoic acids. google.comresearchgate.net
Table 1: Esterification of 4-Iodo-3-methoxy-5-nitrobenzoic acid
| Reagent/Method | Product | Yield | Reference |
|---|
Amidation Reactions for Amide Derivatives
Amide derivatives of 4-Iodo-3-methoxy-5-nitrobenzoic acid are also synthetically important. A common route to amides proceeds via an ester intermediate. For instance, 4-iodo-3-nitrobenzoic acid methyl ester can be converted to 4-iodo-3-nitrobenzamide (B1684207) by treatment with anhydrous ammonia (B1221849) gas. google.com When the methyl ester is dissolved in a suitable solvent like methanol (B129727) and saturated with ammonia gas, the corresponding amide is formed in high yield (95%) after being kept at room temperature for several days. google.com
A more direct, though sometimes lower-yielding, method involves activating the carboxylic acid first. Reacting 4-iodo-3-nitrobenzoic acid with thionyl chloride generates the acyl chloride in situ, which can then be treated with ammonium (B1175870) hydroxide (B78521) to produce the amide. google.com However, this method can lead to impurities, such as the substitution of the iodo group with a chloro group, especially when using DMF as a solvent. google.com This side reaction is facilitated by the presence of the electron-withdrawing nitro group ortho to the iodine, which activates the ring for nucleophilic aromatic substitution. google.com
Table 2: Synthesis of Amide Derivatives | Starting Material | Reagents | Product | Yield | Reference | | --- | --- | --- | --- | | 4-Iodo-3-nitrobenzoic acid methyl ester | Anhydrous ammonia gas, Methanol | 4-Iodo-3-nitrobenzamide | 95% | google.com | | 4-Iodo-3-nitrobenzoic acid | 1. Thionyl chloride, DMF 2. Ammonium hydroxide | 4-Iodo-3-nitrobenzamide | ~40.5% (after recrystallization) | google.com |
Reduction to Aldehyde or Alcohol Derivatives
The reduction of the carboxylic acid moiety in the presence of other reducible groups, such as the nitro and iodo functionalities, requires selective reagents. While the direct reduction of the carboxylic acid of 4-Iodo-3-methoxy-5-nitrobenzoic acid to an aldehyde or alcohol is not explicitly detailed in the provided search results, general principles of organic chemistry suggest that strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the nitro group. Milder or more selective borane-based reagents might offer a pathway to the corresponding benzyl (B1604629) alcohol, but specific studies on this substrate are needed to confirm selectivity.
Reactivity and Derivatization of the Nitro Group
Impact of the Nitro Group on Aromatic Ring Activation/Deactivation and Regioselectivity
The substituents on the benzene (B151609) ring of 4-Iodo-3-methoxy-5-nitrobenzoic acid have a profound effect on its reactivity towards further electrophilic or nucleophilic aromatic substitution.
Nitro Group (-NO₂): This is a powerful electron-withdrawing group and a strong deactivator of the aromatic ring towards electrophilic substitution. It directs incoming electrophiles to the meta position relative to itself.
Carboxylic Acid (-COOH): This group is also electron-withdrawing and deactivating, directing incoming electrophiles to the meta position.
Methoxy (B1213986) Group (-OCH₃): This is an electron-donating group and a strong activator of the aromatic ring. It directs incoming electrophiles to the ortho and para positions.
Iodo Group (-I): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing due to resonance.
In 4-Iodo-3-methoxy-5-nitrobenzoic acid, the positions on the ring are C1-COOH, C3-OCH₃, C4-I, and C5-NO₂. The only unsubstituted positions are C2 and C6. The directing effects of the existing substituents are as follows:
-COOH: Directs to C3 and C5 (both occupied).
-OCH₃: Directs to C2 (ortho) and C4 (para, occupied) and C6 (ortho). This is a strong activating effect.
-I: Directs to C3 and C5 (both occupied).
-NO₂: Directs to C1 (occupied) and C3 (occupied).
Conversely, for nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing nitro group activates the ring. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this molecule, the iodo group is para to the nitro group, making it susceptible to nucleophilic substitution, as seen in the formation of a 4-chloro impurity when using thionyl chloride and DMF. google.com
Synthetic Utility of the Iodo Substituent
The carbon-iodine bond in 4-iodo-3-methoxy-5-nitrobenzoic acid is a key feature for synthetic modifications, offering a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi) for C-C Bond Formation
The iodo substituent makes 4-iodo-3-methoxy-5-nitrobenzoic acid an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of biaryl and other complex organic scaffolds.
The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a powerful tool for forming carbon-carbon bonds. libretexts.orgresearchgate.net In the context of 4-iodo-3-methoxy-5-nitrobenzoic acid, the reaction would involve the palladium-catalyzed coupling with a suitable boronic acid or boronic ester. The general reactivity for aryl halides in Suzuki-Miyaura coupling follows the trend I > Br > Cl, making the iodo-substituted compound highly reactive. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The electronic nature of the substituents on the boronic acid can influence the reaction, with both electron-rich and electron-deficient arylboronic acids generally giving good yields. researchgate.net However, sterically hindered boronic acids may lead to reduced turnover numbers. researchgate.net
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The high reactivity of the C-I bond in 4-iodo-3-methoxy-5-nitrobenzoic acid makes it a suitable substrate for this transformation, even under mild conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. quora.com
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp², sp³, and sp hybridized carbon atoms. wikipedia.org The iodo group of 4-iodo-3-methoxy-5-nitrobenzoic acid would readily undergo oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. wikipedia.org
A summary of representative conditions for these cross-coupling reactions is presented in the table below.
| Cross-Coupling Reaction | Typical Catalyst | Typical Base | Typical Solvent | Coupled Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | Aryl/Vinyl Boronic Acid or Ester |
| Sonogashira | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkyne |
| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | - | THF, DMF | Organozinc Reagent |
Nucleophilic Aromatic Substitution (SNAr) at the Iodine-Bearing Carbon
Nucleophilic aromatic substitution (SNAr) is a key reaction for the replacement of a leaving group on an aromatic ring by a nucleophile. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is crucial for the stabilization of this intermediate and thus for the feasibility of the reaction. nih.gov
In 4-iodo-3-methoxy-5-nitrobenzoic acid, the nitro group is a powerful electron-withdrawing group situated ortho to the iodo substituent. This arrangement strongly activates the iodine-bearing carbon towards nucleophilic attack. The methoxy group, being an electron-donating group, has an opposing effect, but the influence of the nitro group is generally dominant in activating the ring for SNAr.
Interestingly, for SNAr reactions, the leaving group ability of halogens is often the reverse of that seen in SN2 reactions, with fluoride (B91410) being the best leaving group and iodide the worst (F > Cl > Br > I). This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more polarized C-X bond. However, the iodo group can still be displaced by strong nucleophiles, especially with the strong activation provided by the adjacent nitro group.
Evaluation of Iodine as a Directing Group in Aromatic Transformations
However, the ortho, para-directing influence is due to the electron-donating resonance effect (+M) of the halogen's lone pairs, which can stabilize the cationic intermediate (arenium ion) formed during the electrophilic attack at the ortho and para positions. byjus.comrsc.org This resonance stabilization is more significant for the ortho and para intermediates than for the meta intermediate.
Role of the Methoxy Group in Chemical Transformations
The methoxy group (-OCH₃) significantly influences the chemical reactivity of 4-iodo-3-methoxy-5-nitrobenzoic acid through both electronic and steric effects, and it can also be a site for specific chemical reactions.
Electronic and Steric Directing Effects in Electrophilic Aromatic Substitution
The methoxy group is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution. libretexts.orgyoutube.com Its activating nature stems from the strong electron-donating resonance effect (+M) of the oxygen lone pairs, which increases the electron density of the aromatic ring, making it more nucleophilic. libretexts.orgyoutube.com This effect outweighs its electron-withdrawing inductive effect (-I). libretexts.org
In 4-iodo-3-methoxy-5-nitrobenzoic acid, the methoxy group directs incoming electrophiles to the positions ortho (C2 and C4) and para (C6) to itself. The C4 position is already substituted with the iodo group. Therefore, the methoxy group would direct electrophiles to the C2 and C6 positions.
Iodo group: ortho, para-directing (to C3 and C5, both occupied) and deactivating.
Methoxy group: ortho, para-directing (to C2 and C4, C4 occupied) and activating.
Nitro group: meta-directing (to C2 and C6) and strongly deactivating. byjus.com
Considering these combined effects, the C2 and C6 positions are the most likely sites for electrophilic attack. The activating effect of the methoxy group and the directing effect of the nitro group converge on these positions. Steric hindrance from the adjacent iodo and carboxylic acid groups might influence the relative reactivity of the C2 and C6 positions.
Selective Demethylation and Ether Cleavage Reactions
The methoxy group can be cleaved to a hydroxyl group through demethylation reactions. This transformation is important for modifying the properties of the molecule, for example, to unmask a phenol (B47542) for further functionalization.
Cleavage of aryl methyl ethers typically requires harsh conditions and strong reagents due to the stability of the C-O bond. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org Common reagents for this purpose include strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr), and Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgcommonorganicchemistry.comchem-station.com
Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers, often proceeding at or below room temperature. nih.govmdma.ch The reaction involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govmdma.ch The presence of other functional groups can be tolerated, although the reagent can also react with carboxylic acids. mdma.ch
Acidic cleavage with HBr or HI proceeds via protonation of the ether oxygen, followed by an SN2 attack of the halide ion on the methyl group. masterorganicchemistry.com For aryl methyl ethers, this results in the formation of a phenol and a methyl halide. masterorganicchemistry.com The presence of the electron-withdrawing nitro group can affect the reaction conditions required for demethylation.
The selective demethylation of one methoxy group in the presence of others can be challenging and often depends on the specific reagents and reaction conditions. In the case of 4-iodo-3-methoxy-5-nitrobenzoic acid, the electronic environment around the methoxy group, influenced by the adjacent iodo and nitro groups, will play a role in its reactivity towards demethylating agents.
Aromatic Ring Reactivity and Substitution Patterns
For nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups, particularly the nitro group, is a critical activating factor.
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The directing effects of the existing substituents on the ring determine the position of the incoming electrophile.
The substituents on 4-Iodo-3-methoxy-5-nitrobenzoic acid have the following directing effects for EAS:
Methoxy group (-OCH₃): A strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. nih.govuomustansiriyah.edu.iq
Iodo group (-I): A deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance. dntb.gov.uamasterorganicchemistry.com
Nitro group (-NO₂): A strong deactivating group and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. wikipedia.orgacs.org
Carboxylic acid group (-COOH): A deactivating group and a meta-director due to its electron-withdrawing character. fiveable.meresearchgate.net
The positions on the aromatic ring are numbered as follows: C1 (with the iodo group), C2 (unsubstituted), C3 (with the methoxy group), C4 (with the carboxylic acid), C5 (with the nitro group), and C6 (unsubstituted). The available positions for substitution are C2 and C6.
To predict the regioselectivity of an EAS reaction, we must consider the combined influence of all four substituents on the electron density of the available C2 and C6 positions.
Position C2: This position is ortho to the iodo group, meta to the methoxy group, ortho to the carboxylic acid group, and para to the nitro group.
Position C6: This position is ortho to the iodo group, para to the methoxy group, meta to the carboxylic acid group, and ortho to the nitro group.
The powerful activating and ortho, para-directing effect of the methoxy group strongly favors substitution at C6 (its para position). nih.gov The iodo group, also an ortho, para-director, directs to both C2 and C6. dntb.gov.ua Conversely, the strongly deactivating and meta-directing nitro and carboxylic acid groups disfavor substitution at their ortho and para positions. The nitro group strongly deactivates its ortho (C6) and para (C2) positions. The carboxylic acid group deactivates its ortho (C2) and para positions.
Considering these competing effects, the C6 position is the most likely site for electrophilic attack. The strong activating effect of the methoxy group at its para position (C6) is the dominant factor, overriding the deactivating effects of the other substituents at this position. While the nitro group deactivates the C6 position, the directing power of the methoxy group is generally stronger.
Illustrative Data on Regioselectivity in a Related System:
To illustrate the directing effects in a polysubstituted benzene ring, consider the nitration of 3,5-dichloroanisole. While not identical, this system provides insight into the directing power of a methoxy group in the presence of deactivating groups.
| Product | Position of Nitration | Yield (%) |
|---|---|---|
| 2-Nitro-3,5-dichloroanisole | ortho to -OCH₃ | Significant |
| 4-Nitro-3,5-dichloroanisole | para to -OCH₃ | Major |
| 6-Nitro-3,5-dichloroanisole | ortho to -OCH₃ | Significant |
This data is illustrative and based on general principles of electrophilic aromatic substitution.
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
In 4-Iodo-3-methoxy-5-nitrobenzoic acid, the iodo group is a potential leaving group. The ring is highly activated for NAS due to the presence of the strongly electron-withdrawing nitro group. The position of the nitro group is ortho to the iodo group, which is a favorable arrangement for stabilizing the negatively charged Meisenheimer complex intermediate formed during the reaction. wikipedia.org The carboxylic acid group also contributes to the electron deficiency of the ring, further promoting nucleophilic attack.
The methoxy group, being an electron-donating group, would slightly disfavor NAS. However, the powerful activating effect of the nitro group is expected to be the dominant factor.
Therefore, 4-Iodo-3-methoxy-5-nitrobenzoic acid is expected to be reactive towards strong nucleophiles, with the iodo group being displaced.
Factors Influencing NAS Reactivity:
| Factor | Influence on the Reactivity of 4-Iodo-3-methoxy-5-nitrobenzoic acid |
| Nitro Group (-NO₂) | Strong activation, ortho position stabilizes the Meisenheimer intermediate. wikipedia.orglibretexts.org |
| Carboxylic Acid Group (-COOH) | Moderate activation due to its electron-withdrawing nature. |
| Iodo Group (-I) | Acts as the leaving group. |
| Methoxy Group (-OCH₃) | Weak deactivation due to its electron-donating nature. |
Expected Reactivity:
The presence of the nitro group ortho to the iodo leaving group strongly suggests that 4-Iodo-3-methoxy-5-nitrobenzoic acid will undergo NAS reactions. The reaction would proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Computational and Theoretical Chemistry Studies of 4 Iodo 3 Methoxy 5 Nitrobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of compounds like 4-Iodo-3-methoxy-5-nitrobenzoic acid at the atomic level. nih.govacs.org These computational methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. chemrxiv.orgresearchgate.net
Geometry Optimization and Conformational Analysis
Key conformational considerations would include the orientation of the carboxylic acid and methoxy (B1213986) groups relative to the benzene (B151609) ring. The carboxylic acid group's hydrogen atom can be oriented either cis or trans to the carbonyl oxygen, with the cis conformer often stabilized by an intramolecular hydrogen bond in related molecules. The methoxy group's methyl moiety can also rotate, and its preferred orientation will be influenced by steric hindrance from the adjacent iodine and nitro groups. The planarity of the nitro and carboxylic acid groups with respect to the aromatic ring is another critical factor, as it affects electronic conjugation.
A comprehensive conformational analysis would involve systematically rotating the key dihedral angles (e.g., the C-C-O-H of the carboxyl group and the C-C-O-C of the methoxy group) and performing energy calculations for each conformation to identify the global energy minimum structure.
Table 1: Predicted Geometrical Parameters for Substituted Benzoic Acids This table presents hypothetical, yet plausible, optimized geometrical parameters for 4-Iodo-3-methoxy-5-nitrobenzoic acid based on typical values from DFT calculations on similar aromatic compounds. Actual values would require specific calculations.
| Parameter | Predicted Value | Description |
| C-I Bond Length | ~2.10 Å | The covalent bond between a carbon atom of the benzene ring and the iodine atom. |
| C-N Bond Length | ~1.45 Å | The covalent bond between a carbon atom of the benzene ring and the nitrogen atom of the nitro group. |
| C-C (aromatic) | ~1.39 - 1.41 Å | The average carbon-carbon bond length within the benzene ring. |
| C-C (carboxyl) | ~1.50 Å | The bond between the benzene ring and the carboxylic acid carbon. |
| C=O Bond Length | ~1.21 Å | The double bond within the carbonyl group of the carboxylic acid. |
| C-O (carboxyl) | ~1.35 Å | The single bond between the carbon and hydroxyl oxygen in the carboxylic acid. |
| C-O (methoxy) | ~1.37 Å | The bond between the benzene ring and the methoxy oxygen. |
Electronic Structure Analysis (e.g., Orbital Energies, Charge Distribution)
Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes examining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
For 4-Iodo-3-methoxy-5-nitrobenzoic acid, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the methoxy group and the benzene ring. The LUMO, conversely, would likely be centered on the electron-deficient nitro group. The presence of the iodine atom, with its large and diffuse orbitals, can also significantly influence the frontier orbitals.
Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be used to calculate the distribution of electron density, revealing the partial atomic charges on each atom. This would quantitatively show the electron-withdrawing effects of the nitro and iodo groups and the electron-donating effect of the methoxy group, which in turn governs the molecule's electrostatic interactions and reactivity.
Table 2: Hypothetical Frontier Orbital Energies and Atomic Charges This table illustrates the type of data generated from an electronic structure analysis. The values are representative and not from actual calculations on this specific molecule.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher stability and lower chemical reactivity. |
| Charge on Nitro-N | +0.45 e | A significant positive charge indicates the strong electron-withdrawing nature of the nitro group. |
| Charge on Methoxy-O | -0.30 e | A negative charge reflects the electron-donating character of the methoxy group. |
| Charge on Iodine | -0.15 e | The charge on iodine would be influenced by both its electronegativity and its ability to polarize. |
Electrostatic Potential Surfaces and Molecular Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. dntb.gov.uaresearchgate.net It maps the electrostatic potential onto the electron density surface, with colors indicating regions of negative potential (red), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would show strong negative potential around the oxygen atoms of the nitro and carboxylic acid groups, and positive potential near the carboxylic acid hydrogen.
From the electronic structure data, various molecular reactivity descriptors can be calculated based on conceptual DFT. These include:
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω): A measure of the ability to act as an electrophile.
These descriptors provide a quantitative framework for comparing the reactivity of 4-Iodo-3-methoxy-5-nitrobenzoic acid with other molecules.
Mechanistic Prediction and Validation
Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the most likely pathways for a chemical transformation. acs.orgquora.com
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
To study a potential reaction involving 4-Iodo-3-methoxy-5-nitrobenzoic acid, such as its esterification or a nucleophilic aromatic substitution, computational chemists would first identify the structure of the transition state (TS). A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating this specific geometry is a complex computational task.
Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill in energy to both the reactants and the products. A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, validating the proposed mechanistic step. acs.org
Energy Profile Calculations for Competing Reaction Pathways
For reactions where multiple outcomes are possible, computational methods can be used to calculate the complete energy profile for each competing pathway. This involves determining the energies of all reactants, intermediates, transition states, and products. The pathway with the lowest activation energy (the energy difference between the reactants and the highest-energy transition state) will be the kinetically favored one. nih.gov For instance, in a reaction involving an incoming nucleophile, calculations could determine whether substitution of the iodine atom or the nitro group is more energetically favorable, providing insight into the reaction's regioselectivity.
Elucidation of Catalyst Roles and Solvent Effects on Reaction Mechanisms
Theoretical studies are instrumental in understanding how catalysts and solvents influence the reaction pathways of 4-Iodo-3-methoxy-5-nitrobenzoic acid and its derivatives.
Catalyst Roles: In reactions such as esterification, a common transformation for carboxylic acids, catalysts are essential. Computational models can elucidate the mechanism by which these catalysts operate. For instance, in the synthesis of related compounds like 4-iodo-3-nitrobenzamide (B1684207) from the corresponding acid, catalysts such as thionyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC) are used. google.com Theoretical calculations can map the energy profile of the reaction, identifying transition states and intermediates. This helps explain how a catalyst lowers the activation energy. For example, a computational study could model the formation of an acyl chloride intermediate when using thionyl chloride, showing its higher reactivity towards nucleophiles compared to the original carboxylic acid.
Solvent Effects: The choice of solvent can dramatically alter reaction rates and even change the products formed. The iodo-group in 4-Iodo-3-methoxy-5-nitrobenzoic acid is activated for nucleophilic substitution due to the electron-withdrawing nitro group in the ortho position. google.com Aprotic solvents like dimethylformamide (DMF) are known to facilitate such substitutions. google.com Computational simulations, using implicit or explicit solvent models, can quantify the stabilizing or destabilizing effects of the solvent on reactants, intermediates, and transition states.
Furthermore, solvent interactions can influence the ground-state properties of the molecule, which is reflected in its spectroscopic signature. Studies on similar molecules, such as 2,3,5-tri-iodobenzoic acid, have shown that solvents like 1,4-dioxane (B91453) can cause shifts in vibrational frequencies due to intermolecular interactions like hydrogen bonding. core.ac.uk Computational models can predict these shifts, providing a deeper understanding of the solute-solvent interactions at a molecular level. core.ac.uk
Spectroscopic Property Simulations for Research Interpretation
Computational simulations of spectra are a vital tool for interpreting and validating experimental results. By calculating spectroscopic parameters from first principles, researchers can assign spectral features to specific molecular properties with a high degree of confidence.
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method combined with Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of 4-Iodo-3-methoxy-5-nitrobenzoic acid. scielo.org.za
These calculations provide a direct link between the electronic environment of each nucleus and its corresponding chemical shift. By comparing the calculated spectrum with the experimental one, a precise assignment of each resonance can be made. The table below illustrates the kind of data that would be generated from such a computational study, with predicted chemical shifts for the key atoms in the molecule.
Table 1: Predicted NMR Chemical Shifts for 4-Iodo-3-methoxy-5-nitrobenzoic acid
This table presents representative values expected from a DFT/GIAO calculation. Actual experimental values may vary.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Carboxylic Acid | -COOH | 13.0 - 13.5 | 165 - 168 |
| Aromatic CH | C-2 | 8.2 - 8.4 | 115 - 118 |
| Aromatic CH | C-6 | 8.0 - 8.2 | 125 - 128 |
| Methoxy | -OCH₃ | 3.9 - 4.1 | 56 - 58 |
| Aromatic C-OCH₃ | C-3 | - | 150 - 153 |
| Aromatic C-I | C-4 | - | 90 - 95 |
| Aromatic C-NO₂ | C-5 | - | 148 - 151 |
Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. ksu.edu.sa DFT calculations are highly effective at predicting the vibrational frequencies and intensities for molecules like 4-Iodo-3-methoxy-5-nitrobenzoic acid. scirp.org
These computations yield a set of normal modes, each with a corresponding frequency and intensity, which can be directly compared to experimental FT-IR and FT-Raman spectra. scirp.org This comparison allows for the unambiguous assignment of spectral bands to specific functional group vibrations, such as the stretching of the C=O, O-H, and NO₂ groups, or the C-I bond. scielo.org.zascirp.org The analysis often involves scaling the calculated harmonic frequencies to account for anharmonicity and achieve better agreement with experimental data. scirp.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
This table shows representative vibrational modes and their expected frequencies based on DFT calculations for similar substituted benzoic acids.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3000 - 3300 | Strong, Broad | Weak |
| C-H Stretch | Aromatic | 3050 - 3100 | Medium | Strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Very Strong | Medium |
| NO₂ Asymmetric Stretch | Nitro Group | 1520 - 1550 | Strong | Medium |
| NO₂ Symmetric Stretch | Nitro Group | 1340 - 1370 | Very Strong | Strong |
| C-O Stretch | Methoxy/Carboxyl | 1250 - 1300 | Strong | Medium |
UV-Visible Absorption Spectra Predictions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Visible absorption spectra. scielo.org.zanih.gov
These calculations yield the key parameters of electronic absorption: the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is proportional to the transition probability. scielo.org.za The analysis also identifies the nature of the electronic transitions, typically involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 4-Iodo-3-methoxy-5-nitrobenzoic acid, with its extended conjugation and electron-withdrawing/donating groups, TD-DFT can predict the absorption bands responsible for its color and electronic properties.
Table 3: Representative Predicted UV-Visible Absorption Data
This table illustrates the typical output of a TD-DFT calculation.
| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Major Contribution (Electronic Transition) |
|---|---|---|
| ~350 | ~0.25 | HOMO-1 → LUMO |
Application As a Building Block and Precursor in Complex Organic Syntheses
Construction of Heterocyclic Scaffolds
The structure of 4-Iodo-3-methoxy-5-nitrobenzoic acid, featuring an iodine atom, a nitro group, and a carboxylic acid on a benzene (B151609) ring, makes it a theoretically viable precursor for various heterocyclic systems. The strategic placement of these functional groups allows for a range of potential chemical transformations.
While direct syntheses using 4-Iodo-3-methoxy-5-nitrobenzoic acid are not reported, its functional groups suggest plausible routes to nitrogen-containing heterocycles.
Quinazolines : The synthesis of quinazolines often begins with anthranilic acid derivatives (2-aminobenzoic acids). organic-chemistry.orgnih.govorganic-chemistry.org A hypothetical pathway starting from 4-Iodo-3-methoxy-5-nitrobenzoic acid would first require the reduction of the nitro group to an amine. This would yield 3-amino-4-iodo-5-methoxybenzoic acid, a substituted anthranilic acid. This intermediate could then, in principle, be reacted with a one-carbon synthon (like formamide (B127407) or an orthoester) or undergo condensation with aldehydes or nitriles to construct the quinazoline (B50416) or dihydroquinazoline (B8668462) core. organic-chemistry.orgnih.gov
Indoles : Many indole (B1671886) syntheses, such as the Fischer indole synthesis, start from aryl hydrazines, while others, like the Reissert and Bartoli syntheses, utilize ortho-nitrotoluenes or nitroarenes. nih.govyoutube.comyoutube.com A potential, though multi-step, route from 4-Iodo-3-methoxy-5-nitrobenzoic acid might involve its conversion into a more suitable indole precursor. For instance, reduction of the nitro group and subsequent transformation of the carboxylic acid could lead to intermediates amenable to classical indole cyclization strategies. nih.govyoutube.com
Isocoumarins : The prompt includes isocoumarins in this subsection, although they are oxygen-containing heterocycles. This is addressed in the following section.
The synthesis of isocoumarins (1H-isochromen-1-ones) frequently employs ortho-halobenzoic acids as starting materials. nih.govorganic-chemistry.orgnih.gov These precursors can undergo metal-catalyzed coupling reactions with alkynes or other partners to form the heterocyclic ring.
Given this precedent, 4-Iodo-3-methoxy-5-nitrobenzoic acid is a plausible candidate for isocoumarin (B1212949) synthesis. The key transformation would involve a palladium- or copper-catalyzed reaction, where the iodine atom at the C4 position facilitates coupling with an appropriate partner, followed by intramolecular cyclization of the carboxylic acid group to form the lactone ring of the isocoumarin. nih.govresearchgate.net The electron-withdrawing nitro group and the methoxy (B1213986) group would remain on the benzene ring of the resulting isocoumarin, yielding a highly functionalized product.
Preparation of Advanced Synthetic Intermediates for Multi-Step Routes
The functional groups of 4-Iodo-3-methoxy-5-nitrobenzoic acid allow for its stepwise modification, making it a potential starting point for advanced intermediates. Each functional group can be addressed with high selectivity:
The carboxylic acid can be converted into esters, amides, or acid chlorides.
The nitro group can be reduced to a primary amine, which can then be diazotized or used in condensation reactions.
The iodo group is exceptionally versatile for forming new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).
For example, esterification of the carboxylic acid followed by a Suzuki coupling at the C4-iodo position could introduce a new aryl or alkyl group. Subsequent reduction of the nitro group would provide a highly substituted aniline (B41778) derivative, a valuable intermediate for pharmaceuticals or materials.
Design and Synthesis of Derivatives for Academic Exploration in Material Science (e.g., photoresponsive materials, sensors)
Substituted nitroaromatics are of interest in material science due to the strong electron-withdrawing nature of the nitro group, which can impart significant optical and electronic properties. While no specific material science applications of 4-Iodo-3-methoxy-5-nitrobenzoic acid are documented, its structure is relevant.
Derivatives could be designed where the iodo-substituent is replaced via Sonogashira coupling with an extended π-conjugated system. The resulting molecule, possessing both an electron-donating group (methoxy) and an electron-withdrawing group (nitro), would have a "push-pull" electronic structure. Such structures are foundational for non-linear optical materials and fluorescent probes. The carboxylic acid provides a handle for attaching the chromophore to polymers or surfaces.
Stereoselective Synthesis Utilizing the Compound's Structural Features
There is no information in the scientific literature regarding the use of 4-Iodo-3-methoxy-5-nitrobenzoic acid in stereoselective synthesis. The molecule itself is achiral and lacks features that would typically be used to directly control stereochemistry, such as a pre-existing chiral center or the ability to form a chiral catalyst complex easily.
Its primary role in a stereoselective context would likely be as a scaffold. A synthetic route could involve attaching a chiral auxiliary to the carboxylic acid group. This auxiliary could then direct a stereoselective reaction at another part of the molecule before being removed. However, this represents a general strategy in organic synthesis, and no specific examples involving this compound have been reported.
Advanced Analytical Characterization Methodologies in Research Settings
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool for the elemental analysis of new compounds. It determines the mass of a molecule with extremely high accuracy, which allows for the calculation of its elemental formula. For 4-Iodo-3-methoxy-5-nitrobenzoic acid, HRMS provides the exact molecular weight, distinguishing it from other compounds with the same nominal mass.
Commercially available samples of 4-Iodo-3-methoxy-5-nitrobenzoic acid have a listed molecular formula of C₈H₆INO₅ and a precise molecular weight of 323.0414 g/mol . a2bchem.com This high-precision measurement is critical for unequivocally confirming the compound's elemental composition.
While HRMS is also used to study the fragmentation patterns of a molecule to aid in structural confirmation, detailed research findings on the specific fragmentation pathways of 4-Iodo-3-methoxy-5-nitrobenzoic acid are not widely available in the surveyed scientific literature.
Table 1: HRMS Data for 4-Iodo-3-methoxy-5-nitrobenzoic acid
| Parameter | Value | Source |
| Molecular Formula | C₈H₆INO₅ | a2bchem.com |
| Precise Molecular Weight | 323.0414 g/mol | a2bchem.com |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional experiments provide detailed information about the chemical environment of each atom and the connectivity between them. However, despite the fundamental importance of this technique, specific, publicly accessible ¹H and ¹³C NMR spectral data for 4-Iodo-3-methoxy-5-nitrobenzoic acid is not available in the reviewed literature.
To unambiguously assign all proton and carbon signals, especially for highly substituted aromatic rings, a series of two-dimensional (2D) NMR experiments are typically performed.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire carbon skeleton and assigning substituent positions.
While these techniques are standard for structural elucidation, published 2D NMR studies specifically for 4-Iodo-3-methoxy-5-nitrobenzoic acid were not found in the surveyed databases.
Solid-State NMR (ssNMR) is a specialized technique used to analyze the structure and dynamics of molecules in the solid state. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environments between them. There are currently no published solid-state NMR studies available for 4-Iodo-3-methoxy-5-nitrobenzoic acid.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components in a mixture and are the primary methods for determining the purity of a chemical substance.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like benzoic acid derivatives. A validated HPLC method can separate the target compound from any starting materials, by-products, or degradation products.
Gas Chromatography (GC) can be used for purity analysis if the compound is volatile or can be made volatile through derivatization.
The compound is available from commercial suppliers with a reported purity of 95%. a2bchem.com This value is typically determined by HPLC or GC analysis. However, specific, validated analytical methods with details on columns, mobile phases, and retention times for 4-Iodo-3-methoxy-5-nitrobenzoic acid are not detailed in the available research literature.
Table 2: Purity Data for 4-Iodo-3-methoxy-5-nitrobenzoic acid
| Purity | Analytical Method | Source |
| 95% | Not Specified (Typically HPLC or GC) | a2bchem.com |
X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interaction Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. It is also the only method that can directly reveal the details of intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate how molecules pack in the crystal lattice.
Despite its power, obtaining a single crystal suitable for X-ray analysis can be challenging. A search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield any published crystal structures for 4-Iodo-3-methoxy-5-nitrobenzoic acid.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group (e.g., C=O, -NO₂, O-H, C-O) absorbs infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint.
IR Spectroscopy is particularly sensitive to polar functional groups and is excellent for identifying the carboxylic acid and nitro groups.
Raman Spectroscopy is complementary to IR and is often better for analyzing non-polar bonds and symmetric vibrations, such as those in the aromatic ring.
While these techniques are standard for routine characterization, publicly accessible, experimentally obtained IR or Raman spectra specifically for 4-Iodo-3-methoxy-5-nitrobenzoic acid were not found in major databases or the surveyed literature.
Insufficient Data for In-Depth Analysis of 4-Iodo-3-methoxy-5-nitrobenzoic acid
A comprehensive search for detailed research findings on the advanced analytical characterization of the chemical compound 4-Iodo-3-methoxy-5-nitrobenzoic acid, specifically focusing on its UV-Visible spectroscopy for electronic properties and quantitative analysis, has yielded insufficient data to construct a thorough and scientifically accurate article as per the requested outline.
Extensive queries for scholarly articles, spectroscopic databases, and chemical literature did not provide specific experimental data such as UV-Visible absorption maxima (λmax), molar absorptivity coefficients (ε), or detailed discussions on the electronic transitions for 4-Iodo-3-methoxy-5-nitrobenzoic acid. While information on the synthesis and general properties of related compounds is available, the specific data required to populate the "" section, particularly subsection "6.6. UV-Visible Spectroscopy for Electronic Properties and Quantitative Analysis in Research," could not be located.
The creation of accurate data tables and a detailed discussion of research findings are contingent on the availability of published experimental results. Without access to such specific data for 4-Iodo-3-methoxy-5-nitrobenzoic acid, generating an article that meets the required standards of being professional, authoritative, and based on diverse sources is not feasible. Further research would be necessary to be published on this specific compound before a detailed analysis of its UV-Visible spectroscopic properties can be compiled.
Future Research Directions and Perspectives for 4 Iodo 3 Methoxy 5 Nitrobenzoic Acid
Exploration of Novel and Expedient Synthetic Methodologies
While classical methods for the synthesis of substituted benzoic acids are established, future research should focus on developing more efficient, sustainable, and scalable routes to 4-iodo-3-methoxy-5-nitrobenzoic acid and its derivatives. A pertinent example is the synthesis of the related compound, 4-iodo-3-nitrobenzoic acid, which can be achieved via a Sandmeyer-type reaction starting from 4-amino-3-nitrobenzoic acid. chemicalbook.com Future investigations could adapt and optimize such methods for the large-scale production of the title compound.
Moreover, the application of modern synthetic technologies holds significant promise. For instance, the iodination of aromatic compounds can be achieved using eco-friendly reagents like hydrogen peroxide and potassium iodide, offering a greener alternative to traditional methods. researchgate.net Exploring such catalytic, acid-free iodination for precursors of 4-iodo-3-methoxy-5-nitrobenzoic acid could represent a significant advancement. Another avenue for exploration is the use of photocatalysis, which has emerged as a powerful tool for the synthesis of nitroaromatic compounds. nih.gov Light-driven methodologies could offer novel and selective pathways to this and related structures.
| Starting Material Analogue | Reagents | Product Analogue | Potential Application for Target Compound |
| 4-Amino-3-nitrobenzoic acid | NaNO₂, HCl, KI | 4-Iodo-3-nitrobenzoic acid | Adaptation of Sandmeyer reaction for synthesis. chemicalbook.com |
| Aromatic compounds | KI, H₂O₂ | Iodoaromatic compounds | Development of green iodination methods. researchgate.net |
| Nitroarenes | Photocatalyst, Light | Functionalized nitroarenes | Novel photocatalytic synthesis routes. nih.gov |
| 3-Methoxy-4-hydroxybenzoic acid | Esterification, Alkylation, Nitration, etc. | Bosutinib | Multi-step synthesis strategies for complex derivatives. mdpi.com |
Deeper Understanding of Structure-Reactivity Relationships through Advanced Mechanistic Studies
A thorough understanding of the interplay between the substituents on the aromatic ring is crucial for predicting and controlling the reactivity of 4-iodo-3-methoxy-5-nitrobenzoic acid. The electron-withdrawing nature of the nitro and carboxylic acid groups, contrasted with the electron-donating methoxy (B1213986) group, creates a unique electronic environment that warrants detailed mechanistic investigation.
Future studies should employ a combination of experimental and computational methods to probe the kinetics and thermodynamics of reactions involving this compound. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for C-C bond formation. libretexts.org However, the reactivity of aryl iodides in these reactions can be influenced by electronic factors, with electron-deficient systems sometimes exhibiting poor reactivity at lower temperatures. acs.org Mechanistic studies on Suzuki-Miyaura and other cross-coupling reactions with 4-iodo-3-methoxy-5-nitrobenzoic acid would provide valuable insights into the role of its specific substitution pattern. Furthermore, computational studies can predict the electronic properties and reactivity of the molecule, guiding the rational design of new reactions and catalysts.
Expansion of Its Utility as a Versatile Synthetic Platform
The functional groups present in 4-iodo-3-methoxy-5-nitrobenzoic acid make it an excellent platform for the synthesis of a wide array of more complex molecules. The iodine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, and alkynyl moieties. nobelprize.orgrsc.org The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a range of nucleophiles. nih.gov Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized.
Future research should focus on systematically exploring these transformations to generate libraries of novel compounds. For example, late-stage amination of complex benzoic acid derivatives has been achieved through directed iridium-catalyzed C-H activation, a strategy that could potentially be applied to derivatives of the title compound. nih.gov The development of methods for the selective functionalization at the C-H bonds of the aromatic ring would further expand its synthetic utility. researchgate.net
| Functional Group | Reaction Type | Potential Transformation |
| Iodo | Palladium-catalyzed cross-coupling | Arylation, Vinylation, Alkynylation nobelprize.orgrsc.org |
| Nitro | Nucleophilic Aromatic Substitution | Introduction of various nucleophiles nih.gov |
| Nitro | Reduction | Formation of an amino group for further derivatization |
| Carboxylic Acid | Esterification/Amidation | Formation of esters and amides |
| Aromatic Ring | C-H Activation | Direct functionalization of C-H bonds researchgate.net |
Integration with Flow Chemistry and Automated Synthesis for Scalable Research
To accelerate the exploration of the chemical space accessible from 4-iodo-3-methoxy-5-nitrobenzoic acid, the integration of modern high-throughput technologies is essential. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless multi-step synthesis. nih.govacs.org The synthesis of polysubstituted aromatic compounds, which can be challenging in batch, is often more efficient and scalable in flow. researchgate.netscitechdaily.com
Future research should aim to develop continuous-flow processes for the synthesis and functionalization of 4-iodo-3-methoxy-5-nitrobenzoic acid. This would not only enable the rapid production of the core molecule but also facilitate the generation of extensive compound libraries through automated synthesis platforms. beilstein-journals.org Automated systems can perform numerous reactions in parallel, allowing for the rapid optimization of reaction conditions and the exploration of a wide range of substrates and reagents. chemicalbook.com
Development of Bio-conjugation Strategies for Chemical Biology Probes (Purely chemical application, avoiding clinical)
The unique structural features of 4-iodo-3-methoxy-5-nitrobenzoic acid make it an attractive starting point for the design of chemical probes for biological research. Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a powerful tool in chemical biology. nih.gov The functional groups on the title compound can be readily modified to incorporate functionalities suitable for bioconjugation.
For instance, the carboxylic acid can be activated to form an amide bond with an amine-containing biomolecule or a linker. The iodo group can be utilized in hypervalent iodine-mediated bioconjugation or serve as a precursor for other functionalities. nih.gov Furthermore, the development of "click chemistry" reactions, which are bioorthogonal and highly efficient, opens up numerous possibilities. nih.gov The nitro group could potentially be reduced to an amine and then converted to an azide (B81097) for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. Future research in this area would focus on developing robust and selective methods for the derivatization of 4-iodo-3-methoxy-5-nitrobenzoic acid and its subsequent conjugation to biomolecules to create novel chemical probes for studying biological systems. nih.gov
| Functional Group | Potential Modification for Bioconjugation |
| Carboxylic Acid | Activation and amidation with a linker or biomolecule |
| Iodo | Use in hypervalent iodine chemistry or as a precursor for other reactive groups nih.gov |
| Nitro | Reduction to an amine, followed by conversion to an azide for click chemistry nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-iodo-3-methoxy-5-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. Begin with nitration of 3-methoxybenzoic acid under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the 5-position. Subsequent iodination can be achieved using iodine monochloride (ICl) or KI/NaIO₃ in acidic media. Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like diiodinated derivatives. Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can crystallographic data for 4-iodo-3-methoxy-5-nitrobenzoic acid be refined to resolve ambiguities in molecular geometry?
- Methodology : Use SHELX software (e.g., SHELXL) for structure refinement. Input X-ray diffraction data and apply restraints for heavy atoms (iodine) to address thermal motion artifacts. Validate bond angles and distances against density functional theory (DFT) calculations. ORTEP-3 can generate graphical representations to visualize disorder or steric strain, particularly around the nitro and methoxy groups .
Q. What safety protocols are essential for handling nitro- and iodo-substituted benzoic acids in laboratory settings?
- Methodology : Follow guidelines for handling explosive nitro groups and toxic iodinated compounds. Use local exhaust ventilation, impermeable gloves (nitrile), and safety goggles. Store in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition. Refer to TCI America’s safety data sheets for spill management and emergency procedures .
Advanced Research Questions
Q. How can contradictory NMR and IR spectral data for 4-iodo-3-methoxy-5-nitrobenzoic acid be resolved?
- Methodology : Cross-validate spectroscopic findings with complementary techniques. For NMR, employ 2D experiments (COSY, HSQC) to assign proton environments and confirm substituent positions. IR absorption bands for nitro groups (~1520 cm⁻¹) can overlap with methoxy vibrations; use Raman spectroscopy to differentiate. Compare experimental data with computational spectra (e.g., Gaussian 16) for consistency .
Q. What strategies minimize degradation of 4-iodo-3-methoxy-5-nitrobenzoic acid during long-term storage?
- Methodology : Store under inert gas (argon) at –20°C in amber vials to reduce photolytic cleavage of the C–I bond. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Avoid prolonged exposure to moisture, which may hydrolyze the nitro group. Periodic FTIR analysis can detect degradation products like 3-methoxy-5-nitrobenzoic acid .
Q. How can computational modeling predict reactivity trends for derivatization of 4-iodo-3-methoxy-5-nitrobenzoic acid?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Simulate reaction pathways (e.g., Suzuki coupling at the iodine position) using transition-state modeling. Validate predictions with experimental kinetics (e.g., monitoring aryl iodide coupling efficiency via GC-MS) .
Q. What experimental approaches resolve discrepancies in reported melting points for this compound?
- Methodology : Standardize measurement conditions using differential scanning calorimetry (DSC) at a controlled heating rate (e.g., 5°C/min). Compare results with capillary melting point apparatus data. Impurity profiling via LC-MS can identify contaminants (e.g., residual solvents) that depress melting points .
Methodological Notes
- Crystallography : SHELX refinement requires high-resolution data (≤1.0 Å) for accurate placement of heavy atoms. Use the
TWINcommand in SHELXL to address twinning in crystals . - Synthesis : Nitration regioselectivity is influenced by the methoxy group’s directing effects; kinetic vs. thermodynamic control must be assessed via temperature gradients .
- Safety : Prioritize fume hood use during iodination to mitigate iodine vapor exposure. Quench reactions with Na₂S₂O₃ to neutralize excess ICl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
